N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a carbazole moiety and a phthalazinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 6-methoxy-1H-carbazole and 4-oxo-3,4-dihydrophthalazine. The synthetic route could involve:
N-alkylation: Reacting 6-methoxy-1H-carbazole with an appropriate alkylating agent.
Acylation: Introducing the acetamide group through acylation reactions.
Coupling Reactions: Forming the final compound by coupling the intermediate products under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may undergo various chemical reactions, including:
Oxidation: The methoxy group could be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phthalazinone moiety could be reduced to form an alcohol.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Studying its effects on biological systems and potential therapeutic applications.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-1H-carbazol-1-yl)acetamide: Lacks the phthalazinone moiety.
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the carbazole moiety.
Uniqueness
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the combination of the carbazole and phthalazinone structures, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-30-13-9-10-18-17(11-13)15-7-4-8-19(22(15)25-18)24-21(28)12-20-14-5-2-3-6-16(14)23(29)27-26-20/h2-3,5-6,9-11,19,25H,4,7-8,12H2,1H3,(H,24,28)(H,27,29) |
InChI Key |
AZXKBSFTAPKWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=NNC(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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